1-(4-Amino-2-methylpyridin-3-YL)ethanone
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Overview
Description
1-(4-Amino-2-methylpyridin-3-YL)ethanone is an organic compound with the molecular formula C8H10N2O. It is a derivative of pyridine, characterized by the presence of an amino group at the 4th position and a methyl group at the 2nd position on the pyridine ring, along with an ethanone group attached to the 3rd position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Amino-2-methylpyridin-3-YL)ethanone typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methylpyridine and 4-nitroacetophenone.
Nitration: The 2-methylpyridine undergoes nitration to introduce a nitro group at the 4th position.
Reduction: The nitro group is then reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Acylation: The resulting 4-amino-2-methylpyridine is then acylated with acetyl chloride to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Common industrial methods include continuous flow reactions and the use of automated reactors to maintain consistent reaction parameters .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Amino-2-methylpyridin-3-YL)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide are used for substitution reactions.
Major Products:
Oxidation: Produces oxides of the original compound.
Reduction: Yields alcohol derivatives.
Substitution: Results in halogenated derivatives.
Scientific Research Applications
1-(4-Amino-2-methylpyridin-3-YL)ethanone has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-(4-Amino-2-methylpyridin-3-YL)ethanone involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: It may influence pathways related to inflammation, microbial growth, and cellular signaling.
Comparison with Similar Compounds
1-(3-Aminopyridin-4-yl)ethanone: Similar structure but lacks the methyl group at the 2nd position.
1-(4-Methylpyridin-3-yl)ethanone: Similar structure but lacks the amino group at the 4th position
Uniqueness: 1-(4-Amino-2-methylpyridin-3-YL)ethanone is unique due to the presence of both an amino and a methyl group on the pyridine ring, which imparts distinct chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C8H10N2O |
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Molecular Weight |
150.18 g/mol |
IUPAC Name |
1-(4-amino-2-methylpyridin-3-yl)ethanone |
InChI |
InChI=1S/C8H10N2O/c1-5-8(6(2)11)7(9)3-4-10-5/h3-4H,1-2H3,(H2,9,10) |
InChI Key |
SRWNLEKLIPOUNQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CC(=C1C(=O)C)N |
Origin of Product |
United States |
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